N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-thiophenecarboxamide
Overview
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-thiophenecarboxamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a cyclohexyl group attached to a thiadiazole ring, which is further connected to a thiophene ring substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-thiophenecarboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocarbonyl compounds under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation reactions, where cyclohexyl halides react with the thiadiazole intermediate in the presence of a base.
Coupling with Thiophene Derivative: The thiadiazole intermediate is then coupled with a thiophene derivative that contains a carboxamide group. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiadiazole and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvent choice, temperature control).
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole and thiophene derivatives depending on the reagents used.
Scientific Research Applications
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-thiophenecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound is explored for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-thiophenecarboxamide exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. The cyclohexyl and thiadiazole moieties may facilitate binding to hydrophobic pockets, while the thiophene carboxamide group can form hydrogen bonds or electrostatic interactions with active sites. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzenesulfonamide
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-chlorobenzenesulfonamide
Uniqueness
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-thiophenecarboxamide is unique due to the presence of both a thiadiazole and a thiophene ring in its structure, which is less common compared to other thiadiazole derivatives. This dual-ring system may confer distinct electronic properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-9-7-11(8-19-9)12(18)15-14-17-16-13(20-14)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOBPKDITQEZSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=NN=C(S2)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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